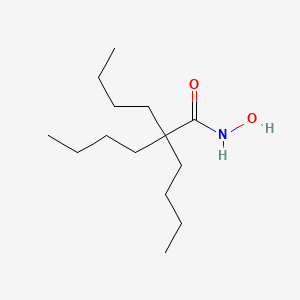
Tributylacetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylacetohydroxamic acid is an organic compound belonging to the class of hydroxamic acids Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylacetohydroxamic acid can be synthesized through the reaction of tributylamine with acetohydroxamic acid. The reaction typically involves the following steps:
Formation of Acetohydroxamic Acid: Acetohydroxamic acid is prepared by reacting hydroxylamine with acetic anhydride under controlled conditions.
Reaction with Tributylamine: The acetohydroxamic acid is then reacted with tributylamine in the presence of a suitable solvent, such as ethanol or methanol, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tributylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: These reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Tributylacetohydroxamic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, where it may inhibit metalloproteinases involved in tumor progression.
Industry: It is used in the extraction and purification of metals, as well as in the formulation of anti-corrosive agents.
Mechanism of Action
The mechanism of action of tributylacetohydroxamic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial in its applications as an enzyme inhibitor and in metal extraction processes.
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic Acid: Known for its use in treating urinary tract infections by inhibiting urease.
Salicylhydroxamic Acid: Used as an inhibitor of various enzymes, including those involved in cancer progression.
Benzohydroxamic Acid: Utilized in the flotation of minerals and as a chelating agent.
Uniqueness
Tributylacetohydroxamic acid is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability makes it particularly effective in applications requiring strong metal chelation, such as in medicinal chemistry and industrial metal extraction.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its ability to form stable metal complexes and inhibit metalloenzymes makes it a valuable tool in research and industry. Further studies are likely to uncover even more uses for this intriguing compound.
Properties
CAS No. |
52061-82-2 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2,2-dibutyl-N-hydroxyhexanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-7-10-14(11-8-5-2,12-9-6-3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChI Key |
SYBUTYMIJPIFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CCCC)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
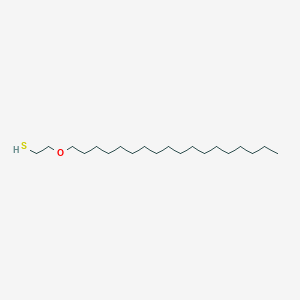
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
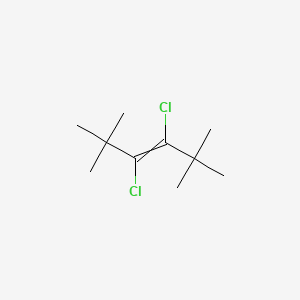
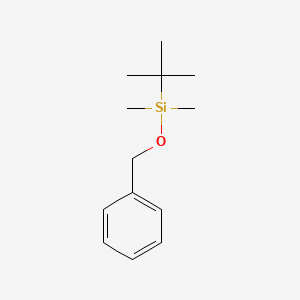
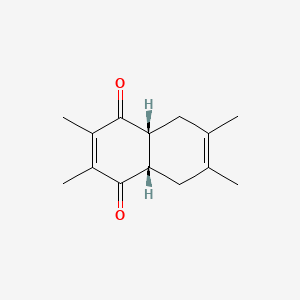


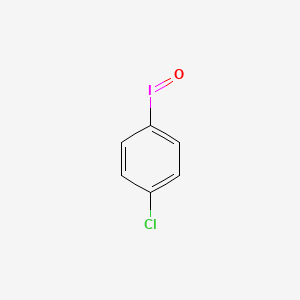
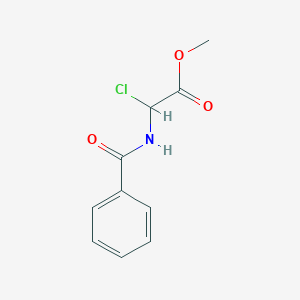
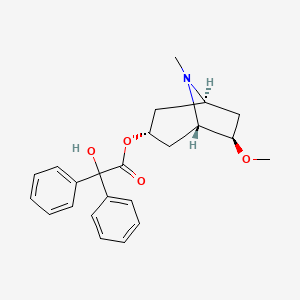
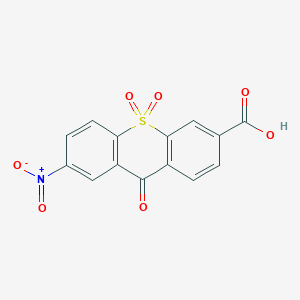
![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
